methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

Description

Chemical Identity and Nomenclature

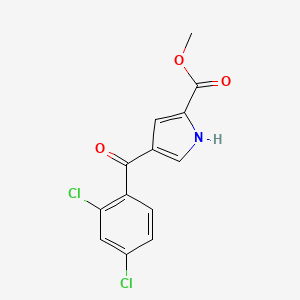

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by several key functional groups attached to the pyrrole core structure. The compound has the molecular formula C₁₃H₉Cl₂NO₃ and a molecular weight of 298.12 g/mol. Its structure consists of a pyrrole ring with a methyl carboxylate group at the 2-position and a 2,4-dichlorobenzoyl group at the 4-position, while the nitrogen atom of the pyrrole ring remains unsubstituted (hence the 1H designation).

The compound is registered with the Chemical Abstracts Service (CAS) under the number 453557-85-2. In systematic nomenclature according to International Union of Pure and Applied Chemistry (IUPAC) guidelines, it is named as methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate, which describes the exact arrangement of the substituents on the pyrrole ring.

Table 1: Physicochemical Properties of Methyl 4-(2,4-Dichlorobenzoyl)-1H-Pyrrole-2-Carboxylate

The structural characteristics of this compound contribute to its chemical reactivity and potential utility as an intermediate in synthetic pathways, particularly in the preparation of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid.

Historical Context in Heterocyclic Chemistry

To understand the significance of methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate, it is essential to consider the historical development of pyrrole chemistry. Pyrrole, the parent heterocycle of this compound, has a rich history in chemical research dating back to the 19th century.

Properties

IUPAC Name |

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-19-13(18)11-4-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYWAADYIKXWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206426 | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453557-85-2 | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyrrole-2-carboxylate Core

The pyrrole core is typically synthesized via classical methods such as the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines. Alternatively, pyrrole-2-carboxylate esters can be prepared by esterification of pyrrole-2-carboxylic acid derivatives or by direct functionalization of pyrrole rings.

Introduction of the 2,4-Dichlorobenzoyl Group

The key step is the acylation of the pyrrole ring at the 4-position with 2,4-dichlorobenzoyl chloride. This is typically achieved via Friedel-Crafts acylation using Lewis acid catalysts such as aluminum chloride (AlCl3) in anhydrous dichloromethane or similar solvents.

Alternative Synthetic Routes and Optimization

- Halogen-doped pyrrole derivatives, including chlorinated pyrroles, can be synthesized by direct chlorination of pyrrole esters using N-chlorosuccinimide (NCS) at room temperature or lower temperatures, followed by purification steps.

- The use of trichloroacetylpyrrole intermediates allows for selective monochlorination and subsequent Friedel-Crafts acylation to introduce the dichlorobenzoyl moiety efficiently.

- Industrial scale synthesis may employ continuous flow reactors and automated platforms to optimize yield and purity, with advanced purification techniques such as flash chromatography and recrystallization.

Detailed Reaction Conditions and Yields

Research Findings and Practical Considerations

- The chlorination step using NCS is critical for selective substitution and avoiding over-chlorination, which complicates purification.

- Friedel-Crafts acylation requires anhydrous conditions and precise temperature control to prevent side reactions and degradation of the pyrrole ring.

- The methyl ester group is stable under the reaction conditions, allowing for direct acylation without prior protection.

- Purification by recrystallization from dichloromethane or flash chromatography on silica gel is effective in obtaining high-purity product suitable for further synthetic applications.

- Industrial synthesis benefits from continuous flow techniques to improve reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structure comprises a pyrrole ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a 2,4-dichlorobenzoyl moiety. Key analogs and their distinguishing features include:

Table 1: Structural Comparison of Pyrrole Carboxylate Derivatives

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- Chirality : Compounds like 3j–3o exhibit enantiomeric excess (e.g., [α]²⁰D = −60.0° for 3j), enabling studies on stereoselective biological activity . The target compound lacks chiral centers.

- Thermal Stability : High melting points in isoxazole derivatives (e.g., 3j: 226–228°C) suggest strong intermolecular interactions, whereas alkylated analogs (e.g., 6f) remain liquid, indicating reduced crystallinity .

Biological Activity

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is C₁₃H₉Cl₂N₁O₃. The compound features a pyrrole ring with a methyl ester and a dichlorobenzoyl moiety, which enhances its reactivity and biological activity. The presence of chlorine atoms in the benzoyl group is particularly noteworthy as they can influence the compound's interaction with biological targets.

The biological activity of methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate may be attributed to several mechanisms:

- Enzyme Inhibition : The dichlorobenzoyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. This characteristic is crucial for compounds that aim to inhibit specific metabolic pathways.

- Protein-Ligand Interactions : The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity towards target proteins.

Antimicrobial Properties

Preliminary studies suggest that methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate exhibits significant antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess comparable effects.

Anticancer Potential

Research indicates that compounds within the pyrrole family have shown promise in anticancer applications. For instance, studies on structurally related compounds have revealed their ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate may similarly target these pathways due to its structural features.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate. Research has shown that modifications to the pyrrole ring and the dichlorobenzoyl group can significantly impact potency and selectivity against target pathogens or cancer cells .

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against bacterial infections |

| Alteration of the pyrrole substituents | Variability in anticancer activity |

Study on Antimicrobial Activity

In a study focusing on pyrrole derivatives, methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate was evaluated for its efficacy against drug-resistant bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Anticancer Activity Exploration

Another investigation assessed the anticancer potential of related compounds targeting the ERK5 kinase pathway. Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate demonstrated promising results in inhibiting cell proliferation in vitro, suggesting its potential as a lead compound for further development .

Q & A

Q. Table 1. Optimal Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Recommendation | Reference |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Solvent | 1,2-Dichlorobenzene | |

| Temperature | 80°C, 6 h | |

| Yield | 65–75% |

Q. Table 2. Key NMR Assignments

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrole NH | 12.5 | Broad singlet |

| 2,4-Dichlorobenzoyl H | 7.2–8.1 | Multiplet |

| Ester OCH₃ | 3.8 | Singlet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.